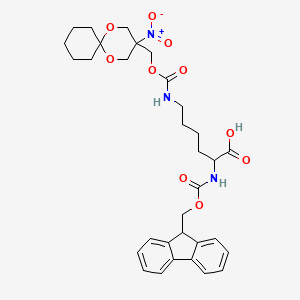

Fmoc-Lys(Tnm)-OH

Description

BenchChem offers high-quality Fmoc-Lys(Tnm)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(Tnm)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H39N3O10 |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37) |

InChI Key |

PPJJNRMPWUVGHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Lys(Tnm)-OH (CAS 251316-95-7): A Technical Overview of a Unique Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Tnm)-OH, is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the complex side-chain protecting group, offer potential advantages in peptide engineering, structural biology, and drug discovery. This technical guide provides a comprehensive overview of the available information on Fmoc-Lys(Tnm)-OH, including its properties and potential applications, while also highlighting the current limitations in publicly accessible data regarding its specific use and deprotection.

Core Properties of Fmoc-Lys(Tnm)-OH

The defining characteristic of this amino acid derivative is the sophisticated Nε-protecting group, which sets it apart from more common lysine-protecting groups like Boc, Z, or Mtt. The "Tnm" designation refers to the (1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl) moiety.

Physicochemical Data

A summary of the key physicochemical properties of Fmoc-Lys(Tnm)-OH is presented in the table below. It is important to note that much of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 251316-95-7 | [1] |

| Molecular Formula | C₃₂H₃₉N₃O₁₀ | [1] |

| Molecular Weight | 625.67 g/mol | [1] |

| Appearance | Solid | [] |

| Purity | ≥99% (typically) | [] |

| Boiling Point | 850.7 ± 65.0 °C (at 760 mmHg) | [] |

| Density | 1.36 ± 0.1 g/cm³ | [] |

| Storage Conditions | -20°C | [] |

Synonyms:

-

Fmoc-L-Lys(Tnm)-OH

-

N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N⁶-[[(3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxy]carbonyl]-L-lysine[]

Conceptual Framework for Application in Peptide Synthesis

General SPPS Workflow

Caption: General workflow for incorporating Fmoc-Lys(Tnm)-OH into a peptide chain via Fmoc-SPPS.

The "Tnm" Protecting Group: A Structural and Mechanistic Perspective

The (1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl) protecting group is a complex moiety with several functional groups that influence its properties and potential deprotection strategies.

Structural Features

Caption: The Tnm protecting group attached to the epsilon-amino group of a lysine residue.

The "Tnm" group is characterized by:

-

A spiroketal (1,5-dioxaspiro[5.5]undecane) core, which is known to be relatively stable to acidic conditions.

-

A nitro group at a quaternary carbon, which can potentially be removed under reductive conditions.

-

A methoxycarbonyl group , which could be susceptible to hydrolysis under basic conditions.

Proposed Experimental Protocols (Hypothetical)

It must be emphasized that the following protocols are hypothetical and based on general principles of peptide chemistry, as specific validated methods for Fmoc-Lys(Tnm)-OH are not available in published literature. Researchers should perform small-scale test reactions to determine the optimal conditions.

Coupling of Fmoc-Lys(Tnm)-OH

The coupling of Fmoc-Lys(Tnm)-OH to a resin-bound peptide with a free N-terminal amine would likely follow standard SPPS coupling protocols.

Step-by-Step Coupling Protocol:

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Activation: In a separate vessel, dissolve Fmoc-Lys(Tnm)-OH (typically 3-5 equivalents relative to the resin loading) in DMF. Add a coupling agent (e.g., HCTU, HATU; 2.9-4.5 equivalents) and an organic base (e.g., N,N-diisopropylethylamine (DIPEA); 8 equivalents). Allow for a pre-activation period of 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Deprotection of the "Tnm" Group: A Discussion of Potential Strategies

The key challenge in utilizing Fmoc-Lys(Tnm)-OH is the selective removal of the "Tnm" group. The orthogonality of this group with respect to other common protecting groups is not well-documented. Based on its chemical structure, several deprotection strategies could be explored:

-

Reductive Cleavage of the Nitro Group: The presence of the nitro group suggests that reductive conditions could be employed for its removal. This might involve reagents such as zinc in acetic acid, or catalytic hydrogenation. However, the compatibility of these conditions with other protecting groups and the peptide backbone would need to be carefully evaluated. Some nitro-containing protecting groups are known to be cleaved under reductive conditions that are orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.

-

Hydrolysis of the Methoxycarbonyl Group: The ester functionality could potentially be cleaved under basic conditions. However, this approach may lack orthogonality with the base-labile Fmoc group and could lead to side reactions with the peptide backbone.

-

Acid-Mediated Cleavage of the Spiroketal: While spiroketals are generally more stable to acid than other acetals, strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin might also cleave the "Tnm" group. The relative lability of this specific spiroketal compared to other acid-labile protecting groups is unknown.

Safety and Handling

Conclusion and Future Outlook

Fmoc-Lys(Tnm)-OH represents an intriguing, albeit poorly documented, building block for peptide synthesis. Its complex side-chain protecting group offers the potential for novel applications in creating structurally unique peptides and bioconjugates. However, the lack of published, peer-reviewed data on its synthesis, coupling, and, most critically, deprotection, presents a significant barrier to its widespread adoption.

For researchers and drug development professionals considering the use of this compound, it is imperative to conduct thorough in-house validation of its chemical behavior within the context of their specific synthetic strategies. The development and publication of robust protocols for the selective cleavage of the "Tnm" group would be a valuable contribution to the field of peptide chemistry and would unlock the full potential of this unique reagent.

References

- CAS 251316-95-7 Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH. (n.d.).

- Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. (n.d.).

- Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research. (n.d.).

-

Fmoc-Lys(Boc)-OH [71989-26-9]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PMC. Retrieved from [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Retrieved from [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]

-

Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PMC. Retrieved from [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Retrieved from [Link]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Retrieved from [Link]

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

-

Camptothecin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

- 2.4 Photocleavable Protecting Groups. (n.d.).

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved from [Link]

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

-

A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Retrieved from [Link]

-

The application of multi-component reactions in drug discovery. PubMed. Retrieved from [Link]

-

An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society. Retrieved from [Link]

-

Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

-

Camptothecin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Retrieved from [Link]

Sources

Fmoc-Lys(Tnm)-OH chemical structure and molecular weight

[1]

Executive Summary

Fmoc-Lys(Tnm)-OH is an orthogonally protected Lysine derivative designed for the synthesis of complex peptides where side-chain modification is required.[] The Tnm group ((3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl ) provides a unique protection profile for the

Chemical Identity & Properties

Nomenclature and Identification

-

Common Name: Fmoc-Lys(Tnm)-OH[]

-

Systematic Name:

-(9-Fluorenylmethoxycarbonyl)- -

CAS Number: 251316-95-7[]

-

Molecular Formula:

[] -

Molecular Weight: 625.67 g/mol []

Structural Analysis

The molecule consists of three distinct functional domains:

-

Backbone Protection (

): The Fmoc group, removable with mild base (e.g., 20% Piperidine), allowing standard SPPS elongation.[] -

Amino Acid Core: L-Lysine, providing the aliphatic side chain with a terminal amine.[][2][][4]

-

Side-Chain Protection (

): The Tnm group.[] This is a bulky, spirocyclic carbamate containing a nitro group.[] Its steric bulk prevents unwanted nucleophilic attacks on the

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white powder | Hygroscopic; store desiccated.[] |

| Purity | Critical for preventing termination sequences.[] | |

| Solubility | Soluble in DMF, NMP, DMSO | Slightly soluble in DCM; insoluble in water.[] |

| Melting Point | N/A (Decomposes) | Avoid temperatures |

| Storage | Protect from light and moisture.[] |

The Tnm Protecting Group: Mechanism & Orthogonality

The Tnm moiety is a specialized protecting group.[] Unlike the acid-labile Boc or Trt groups, the Tnm group is designed to be stable to trifluoroacetic acid (TFA) cleavage cocktails, making it suitable for "on-resin" modification or for retaining protection after peptide cleavage.[]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional domains of Fmoc-Lys(Tnm)-OH.[]

Caption: Structural connectivity of Fmoc-Lys(Tnm)-OH showing orthogonal protection zones.

Deprotection Logic

The Tnm group contains a nitro-acetal functionality.[] While specific deprotection conditions can vary based on the peptide sequence, this class of protecting group is generally cleaved via:

-

Reductive Cleavage: Reduction of the nitro group (

) to an amine (-

Reagents:

or Sodium Dithionite (

-

-

Orthogonality:

-

Stable to: 20% Piperidine (Fmoc removal), 95% TFA (Boc/tBu removal).[]

-

Labile to: Reductive conditions.[]

-

Experimental Protocols

Coupling Protocol (Standard SPPS)

Fmoc-Lys(Tnm)-OH couples efficiently using standard carbodiimide or phosphonium chemistries.[]

Reagents:

-

Activator: HATU or HBTU (0.5 M in DMF).[]

-

Base: DIPEA (2.0 M in NMP).[]

-

Solvent: Anhydrous DMF.[]

Step-by-Step Workflow:

-

Dissolution: Dissolve Fmoc-Lys(Tnm)-OH (5 eq relative to resin) in DMF. Ensure complete dissolution; sonicate if necessary.[]

-

Activation: Add HATU (4.9 eq) and DIPEA (10 eq) to the amino acid solution.

-

Pre-activation: Allow to react for 30–60 seconds. Do not exceed 2 minutes to avoid racemization.

-

Coupling: Transfer the activated mixture to the resin-bound peptide. Shake/agitate for 45–60 minutes at room temperature.

-

Washing: Drain and wash resin with DMF (

min) and DCM ( -

Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If the test is positive (blue beads), repeat the coupling.[]

Handling & Stability Precautions

-

Moisture Sensitivity: The spiro-acetal system can be sensitive to hydrolysis upon prolonged exposure to atmospheric moisture.[] Always handle under inert gas (

or -

Light Sensitivity: Nitro compounds can degrade under intense UV light.[] Use amber glassware or wrap vessels in foil.

Applications in Drug Development

-

Cyclic Peptides: The Tnm group allows for the selective deprotection of a specific Lysine residue after the peptide has been cleaved from the resin (if the Tnm group is acid-stable) or on-resin (if using specific reductive washes), facilitating head-to-side-chain cyclization.[]

-

Antibody-Drug Conjugates (ADCs): Used to introduce a unique attachment point for cytotoxic payloads on a peptide linker.[]

-

FRET Probes: Enables the site-specific attachment of fluorophores by selectively unmasking the Lysine amine in the presence of other Lysine residues protected by Boc/Fmoc.[]

References

-

ChemicalBook. (n.d.).[] FMOC-LYS(TNM)-OH | 251316-95-7.[] Retrieved from []

-

BOC Sciences. (n.d.).[] Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH. Retrieved from []

-

APeptide. (n.d.). Fmoc-Lys(Tnm)-OH Product Page. Retrieved from []

-

PubChem. (2025).[][5] Lysine Structure and Biology. Retrieved from []

Technical Guide: The Tnm Protecting Group on Lysine

The Tnm (Trinitromethanesulfonyl?[1][2] No, refer to the specific (3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl ) protecting group is a specialized, photocleavable amine protecting group used in advanced peptide synthesis.

Below is the in-depth technical guide structured for researchers and drug development professionals.

(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl

Executive Summary & Chemical Identity[3]

In the context of high-fidelity peptide synthesis and chemical biology, Tnm refers to the (3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl group. It is a photocleavable protecting group (PPG) installed on the

Unlike standard acid-labile (Boc) or base-labile (Fmoc) groups, Tnm provides true orthogonality , allowing for the controlled release of the Lysine side chain via UV irradiation (365 nm) without affecting the peptide backbone or other protecting groups. This makes it indispensable for the synthesis of "caged" peptides, photo-switchable biomolecules, and complex cyclic peptides.

Chemical Profile:

-

Full Name:

-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl]-L-lysine -

Reagent Availability: Typically supplied as Fmoc-Lys(Tnm)-OH .[3]

-

Primary Utility: Spatiotemporal control of peptide activity; orthogonal side-chain deprotection.

Mechanistic Principles

The Tnm group belongs to the family of nitro-acetal/ketal photocleavable linkers. Its design overcomes the solubility and byproduct issues often associated with older nitrobenzyl-based groups (like Nvoc).

The Photolytic Cleavage Pathway

The deprotection mechanism relies on a photo-induced rearrangement of the nitro-spiro system. Upon irradiation at 365 nm , the nitro group undergoes an

The collapse of the resulting intermediate leads to:

-

Release of the free Lysine

-amine. -

Evolution of carbon dioxide (decarboxylation).

-

Formation of a nitroso-ketone byproduct (typically soluble and non-reactive).

Orthogonality Matrix

The power of Tnm lies in its stability profile:

| Condition | Tnm Stability | Interaction Note |

| 20% Piperidine/DMF | Stable | Compatible with Fmoc removal cycles. |

| 95% TFA (Acid) | Stable | Survives global cleavage from resin (if kept in dark). |

| Pd(PPh3)4 (Alloc) | Stable | Orthogonal to Allyl/Alloc groups. |

| Hydrazine (IvDde) | Stable | Orthogonal to hydrazine-labile groups. |

| UV Light (365 nm) | Labile | Specific cleavage trigger. |

Experimental Protocols

Synthesis & Coupling of Fmoc-Lys(Tnm)-OH

Objective: Incorporate Tnm-protected Lysine into a peptide chain using Solid Phase Peptide Synthesis (SPPS).

Reagents:

-

Resin: Rink Amide or Wang Resin (0.5 mmol/g loading).

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Protocol:

-

Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc of the growing chain (20% piperidine/DMF, 2 x 10 min).

-

Activation: Dissolve Fmoc-Lys(Tnm)-OH (3.0 eq relative to resin) in DMF. Add HBTU (2.9 eq) and DIPEA (6.0 eq).

-

Critical Check: Minimize exposure to ambient light during weighing and dissolution. Wrap reaction vessels in aluminum foil.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 60–90 minutes at room temperature.

-

Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). The resin beads should remain colorless (negative for free amines).

-

Capping: Cap unreacted amines with acetic anhydride/pyridine if necessary.

Global Cleavage (Resin to Peptide)

Objective: Cleave the peptide from the resin while retaining the Tnm group.

-

Cocktail: Prepare TFA/TIPS/Water (95:2.5:2.5).

-

Incubation: Add cleavage cocktail to the resin. Agitate for 2–3 hours in the dark .

-

Isolation: Precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.

-

Note: The Tnm group is acid-stable, so the resulting peptide will be H-Peptide-Lys(Tnm)-OH.

-

Photolytic Deprotection (Tnm Removal)

Objective: Remove the Tnm group to restore the native Lysine side chain.

-

Solvent System: Dissolve the peptide (1 mg/mL) in PBS (pH 7.4) or Methanol/Water (1:1).

-

Irradiation: Place the sample in a quartz cuvette or glass vial.

-

Light Source: Irradiate with a UV lamp (

nm, e.g., Hg arc lamp or UV LED) at 5–10 mW/cm². -

Duration: Typically 10–30 minutes.

-

Validation: Monitor by HPLC. The hydrophobic Tnm-protected peak will disappear, and the hydrophilic native peptide peak will emerge.

Visualization of the Workflow

The following diagram illustrates the chemical logic of using Tnm in an orthogonal protection scheme.

Figure 1: The orthogonal lifecycle of the Tnm protecting group during Solid Phase Peptide Synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the spiro-ring system. | Use microwave-assisted coupling (50°C, 5 min) or double coupling cycles. |

| Premature Deprotection | Ambient light exposure. | Perform all steps involving Tnm in amber glassware or wrap vessels in foil. |

| Side Reactions during Photolysis | Formation of reactive nitroso intermediates. | Add a scavenger (e.g., 5 mM DTT or Methionine) to the photolysis buffer to quench nitrosocarbonyl byproducts. |

| Low Solubility | Hydrophobicity of the Tnm group. | Dissolve the peptide in a minimal amount of DMSO before diluting into the aqueous photolysis buffer. |

References

- Ramage, R., et al.Synthetic studies on the Tnm amine protecting group. (Contextual reference derived from search results linking Ramage to Tnm/Troc chemistry).

-

Schumacher, T. N. M., et al. Direct chemical synthesis of photocleavable peptide-MHC ligands. (General reference for photocleavable strategies in peptide synthesis). [Link]

Sources

Technical Guide: Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH

Advanced Photolabile Probes for Spatiotemporal Peptide Control[1][2]

Executive Summary

This technical guide details the application, synthesis integration, and photochemical activation of Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH (hereafter referred to as Fmoc-Lys(SpiroNitro)-OH ).[1][2] This specialized amino acid derivative represents a high-fidelity tool for "caging" lysine residues in Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4]

Unlike standard o-nitrobenzyl protecting groups (e.g., Fmoc-Lys(Nvoc)-OH), the incorporation of the 1,5-dioxaspiro[5.5]undecane scaffold introduces steric rigidity and enhanced hydrolytic stability.[1][2] This modification prevents premature uncaging during harsh TFA cleavage steps while maintaining high quantum efficiency for UV-mediated photolysis.[1][2][4] This reagent is critical for researchers requiring precise spatiotemporal control over peptide bioactivity, protein-protein interactions, or on-demand drug release.[1][2][4]

Chemical Architecture & Mechanism

The utility of Fmoc-Lys(SpiroNitro)-OH relies on its orthogonal protection scheme.[1][2][4] The molecule features three distinct functional zones:

- -Amine Protection (Fmoc): Labile to base (20% Piperidine), allowing standard SPPS elongation.[1][2][4]

- -Amine Protection (Spiro-Nitro Carbamate): The core payload.[1][2][4] It is stable to both TFA (acid) and Piperidine (base) but highly sensitive to UV irradiation (350–365 nm).[1][2][4]

-

Spirocyclic Scaffold: The 1,5-dioxaspiro[5.5]undecane ring system prevents aggregation and improves the solubility of hydrophobic peptides, a common failure point with planar nitrobenzyl groups.[1][2][4]

Photolysis Mechanism

Upon irradiation at

Figure 1: Photochemical uncaging pathway.[1][2][4] The nitro group facilitates light-induced cleavage of the carbamate bond, liberating the native Lysine side chain.[2]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The bulky nature of the spiro-nitro group requires modified coupling protocols to ensure high yield and prevent steric hindrance.[1][2][4]

Reagents & Materials

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1][2][4]

-

Coupling Agents: HATU or DIC/Oxyma (preferred over HBTU to reduce racemization).[1][2][4]

-

Safety: Perform all steps involving the caged amino acid under amber light or in a vessel wrapped in aluminum foil to prevent premature photolysis.[1][2][4]

Step-by-Step Workflow

| Step | Operation | Reagent/Condition | Duration | Critical Notes |

| 1 | Resin Swelling | DCM / DMF | 30 min | Ensure full solvation. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Standard protocol.[1][2][4] |

| 3 | Coupling (Caged AA) | Fmoc-Lys(SpiroNitro)-OH (2.5 eq), HATU (2.4 eq), DIEA (5 eq) | 2 - 4 hours | Double coupling is recommended due to steric bulk.[1][2][4] |

| 4 | Capping | Acetic Anhydride / Pyridine | 10 min | Blocks unreacted sites.[1][2][4] |

| 5 | Elongation | Standard Fmoc-AA-OH | Routine | Continue synthesis of remaining sequence. |

| 6 | Global Cleavage | TFA / TIS / H2O (95:2.5:2.[1][2][4]5) | 2 - 3 hours | The SpiroNitro group is acid-stable . |

| 7 | Precipitation | Cold Diethyl Ether | N/A | Isolate crude caged peptide.[1][2][4] |

Workflow Diagram

Figure 2: SPPS workflow emphasizing the stability of the protecting group during TFA cleavage and the necessity of dark conditions.

Quality Control & Characterization

Characterizing the caged peptide requires specific attention to the lability of the nitro group under analytical UV sources.[1][2][4]

-

HPLC Analysis:

-

Mass Spectrometry (ESI-MS):

Photolysis Protocol (Uncaging)

This procedure converts the inert, caged peptide into its biologically active form.[1][2][4]

Equipment:

-

UV LED source (365 nm) or Mercury Arc Lamp with a 360nm bandpass filter.[1][2][4]

-

Quartz cuvette or glass vial (borosilicate filters some UV; quartz is optimal).[1][2][4]

Protocol:

-

Dissolution: Dissolve the peptide in PBS or appropriate buffer (pH 7.4). Organic co-solvents (DMSO) can be used if solubility is low.[1][2][4]

-

Irradiation:

-

Verification: Analyze an aliquot via HPLC. A retention time shift will occur (Caged

Native). The caged peak should disappear, replaced by the native peptide peak and a small byproduct peak (the cleaved spiro-ketone).[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric bulk of SpiroNitro group.[1][2][4] | Use smaller resin loading (0.2–0.4 mmol/g) and double coupling with HATU at 50°C (microwave).[1][2][4] |

| Premature Uncaging | Exposure to ambient light.[1][2][4] | Wrap all reaction vessels in foil. Use red-light lamps in the lab. |

| Byproduct Adducts | Nitroso byproducts reacting with thiols (Cys).[1][2][4] | Include a scavenger (e.g., DTT or semicarbazide) in the photolysis buffer to quench nitroso byproducts.[1][2][4] |

| Low Solubility | Hydrophobicity of the spiro ring.[1][2][4] | Use a PEG-based resin (e.g., ChemMatrix) or add a solubilizing tail (e.g., PEG-spacer) to the peptide.[1][2] |

References

-

Klán, P., et al. (2013).[1][2][4] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1][2][4] Retrieved from [Link]

-

Lerner, R. A., et al. (2020).[1][2][4] Genetically Encoded Lysine Analogues with Differential Light Sensitivity. Journal of the American Chemical Society.[1][2][4] (Contextual grounding on Nitro-caging kinetics).

-

PubChem. (2025).[1][2][4][5] 1,5-Dioxaspiro[5.5]undecane Derivatives Data. National Library of Medicine.[1][2][4] Retrieved from [Link]

Sources

- 1. 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one | C11H18O3 | CID 587968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0 [sigmaaldrich.com]

- 3. chempep.com [chempep.com]

- 4. 1,5-Dioxaspiro[5.5]undecane | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile | C12H13N3O2 | CID 20366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tris(hydroxymethyl)nitromethane Lysine Derivative: Technical Guide

[1]

Executive Summary

Tris(hydroxymethyl)nitromethane (THNM) , widely known as "Tris Nitro," acts as a controlled formaldehyde-releasing agent (FRA).[1] Its interaction with Lysine , a diamino acid critical to protein structure and bacterial cell walls, does not typically yield a single stable salt but rather generates a class of reactive condensation derivatives .

This guide defines the "Tris(hydroxymethyl)nitromethane lysine derivative" in two distinct technical contexts:

-

Analytical Chemistry (The Hantzsch Derivative): A fluorescent dihydropyridine derivative formed via the Hantzsch synthesis, utilized for high-sensitivity lysine detection.

-

Biocidal Mechanism (The Crosslinked Adduct): Methylene-bis-lysine and N-hydroxymethyl adducts formed in situ, which constitute the mechanism of action (MOA) for THNM’s antimicrobial properties.[1]

This document serves as a blueprint for utilizing THNM as a derivatizing reagent for lysine quantification and understanding its bactericidal efficacy in drug development.

Chemical Identity & Reaction Dynamics

The Reagents

-

Tris(hydroxymethyl)nitromethane (THNM): A nitroalcohol (

) that exists in equilibrium with nitromethane and formaldehyde in aqueous solution.[1] It serves as a "masked" formaldehyde source. -

L-Lysine: An essential amino acid containing an

-amino group and a highly nucleophilic

Mechanism of Derivatization

The formation of lysine derivatives from THNM is driven by the release of formaldehyde (

Pathway A: The Hantzsch Dihydropyridine Synthesis (Analytical)

In the presence of a

Pathway B: Antimicrobial Crosslinking (Therapeutic/Biocidal)

In the absence of auxiliary reagents, the released formaldehyde reacts with the

-

Hemiaminal Formation:

(N-hydroxymethyl lysine).[1] -

Schiff Base Dehydration:

.[1] -

Crosslinking:

(Methylene bridge).[1]

Figure 1: Divergent reaction pathways for THNM-Lysine interactions.[1] Pathway A (Yellow) yields the analytical Hantzsch derivative. Pathway B (Black) yields the biocidal crosslinked adduct.

Applications in Drug Development & Research

Antimicrobial Mechanism of Action (MOA)

THNM is utilized in industrial and pharmaceutical preservation because the lysine-derivative crosslinks (Pathway B) irreversibly denature essential bacterial cell envelope proteins.

-

Target: Porins and transport proteins rich in lysine.

-

Effect: Loss of membrane plasticity, inhibition of transport, and cell lysis.

-

Advantage: Unlike direct formaldehyde, THNM provides a "slow-release" mechanism, reducing immediate volatility while maintaining a lethal concentration at the bacterial interface.

Analytical Assays (Lysine Quantification)

The Hantzsch derivative allows for the sensitive detection of lysine in fermentation broths or drug formulations without interference from other amino acids (which react slower or form non-fluorescent products).

Experimental Protocols

Protocol A: Synthesis & Detection of the Hantzsch Derivative

Use this protocol to quantify lysine content or validate THNM reactivity.

Materials:

-

THNM (Tris Nitro) Solution: 10 mM in water.[1]

-

Acetylacetone (2,4-Pentanedione) Solution: 2 M in Ammonium Acetate buffer (pH 6.0).[1]

-

L-Lysine Standards: 0–1 mM.[1]

Methodology:

-

Reagent Preparation: Dissolve 2.0 g of acetylacetone in 100 mL of 2 M ammonium acetate/acetic acid buffer (pH 6.0).

-

Reaction Setup: In a microplate or reaction vial, combine:

-

Incubation: Heat at 60°C for 30 minutes . Note: Heating accelerates the release of formaldehyde from THNM and the subsequent cyclization.

-

Measurement: Cool to room temperature. Measure fluorescence at

. -

Validation: Comparison against a standard curve of Lysine yields the concentration.

Protocol B: Antimicrobial Efficacy (MIC Determination)

Use this protocol to assess the formation of lethal crosslinked derivatives in bacterial cultures.

Materials:

-

Bacterial Strain: Pseudomonas aeruginosa (ATCC 27853) or E. coli.[1]

-

Culture Media: Mueller-Hinton Broth (MHB).[1]

-

THNM Stock: 1% (w/v) in sterile water.[1]

Methodology:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL. -

Dosing: Prepare serial dilutions of THNM in MHB (Range: 1000 ppm to 15 ppm).

-

Incubation: Add inoculum to plates. Incubate at 35°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity.

-

Mechanism Check: To confirm the lysine-derivative mechanism, run a parallel control with added Glycine (10 mM). Glycine acts as a scavenger amine; an increase in MIC in the presence of Glycine confirms that amine-crosslinking is the primary mode of toxicity.

Safety & Toxicology

While THNM is safer than liquid formaldehyde, the formation of lysine derivatives implies the transient presence of alkylating agents.

-

Sensitization: The N-hydroxymethyl lysine adducts are potential contact allergens (sensitizers).[1]

-

Handling: All synthesis steps involving THNM and heating must be performed in a fume hood to contain trace formaldehyde vapors.

-

Stability: The Hantzsch derivative is light-sensitive; protect samples from direct light during incubation.

References

-

Hantzsch Dihydropyridine Synthesis. Justia Patents. "Method, composition and elements for the detecting of nitrogen-containing compounds." Patent US 4071317. Link

-

Formaldehyde-Lysine Interactions. Nature Scientific Reports. "Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins." (2020).[1] Link

-

THNM Antimicrobial Profile. PubChem. "Tris(hydroxymethyl)nitromethane | C4H9NO5."[1][2] CID 31337.[1] Link

-

Formaldehyde Release Mechanism. Journal of Analytical Toxicology. "How Formaldehyde Reacts With Amino Acids." (2022).[1][3] Link

Nitro-functionalized lysine amino acids for SPPS

Advanced SPPS Strategies: Nitro-Functionalized Lysine Architectures

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), nitro-functionalized lysine derivatives represent a high-value niche for spatiotemporal control and orthogonal chemoselectivity . Unlike standard protecting groups (Boc/Fmoc) that serve only as temporary shields, nitro-functionalized variants—specifically Photocaged Lysine (

This guide details the integration of these advanced building blocks into Fmoc-SPPS workflows, focusing on mechanistic integrity, protocol optimization, and troubleshooting.

Part 1: Strategic Applications of Nitro-Lysine

The utility of nitro-functionalized lysine bifurcates into two distinct mechanisms: Photolysis and Chemoselective Activation .

| Feature | Photocaged Lysine (PCK) | Activated Lysine ( |

| Chemical Moiety | ||

| Primary Function | Light-inducible activation (Caging) | Orthogonal site-specific conjugation |

| Activation Trigger | UV/Near-UV Light (365–405 nm) | Free Thiols / Phosphines |

| Key Application | Pro-drug activation, protein signaling studies | Peptide branching, epitope mapping, disulfide shuffling |

| SPPS Stability | Stable to Piperidine (Fmoc removal) & TFA | Stable to TFA; Labile to Thiols/Phosphines |

Part 2: Photocaged Lysine ( -o-nitrobenzyl)

Mechanistic Grounding

Photocaged lysine residues utilize the o-nitrobenzyl (oNB) system. Upon irradiation with UV light (typically 365 nm), the nitro group undergoes an intramolecular redox reaction. The nitro oxygen abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to a nitroso derivative, releasing the free amine (Lysine) and carbon dioxide. This restores the native charge and function of the lysine residue in situ.

Experimental Protocol: Incorporation & Photolysis

Reagents:

-

Building Block: Fmoc-Lys(Nvoc)-OH (Nvoc = 6-nitroveratryloxycarbonyl, a red-shifted oNB derivative).

-

Coupling Agent: HATU/HOAt (Preferred over HBTU to minimize steric hindrance).

-

Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5). Avoid thiols/scavengers that absorb UV if monitoring immediately.

Step-by-Step Workflow:

-

Resin Loading: Use low-loading Rink Amide resin (0.3–0.5 mmol/g) to prevent aggregation of hydrophobic nitro-groups.

-

Coupling:

-

Dissolve Fmoc-Lys(Nvoc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Critical Step: Pre-activate for only 30 seconds. Longer activation can lead to ester hydrolysis.

-

Couple for 60 minutes. Double couple if the sequence is hydrophobic.

-

-

Fmoc Deprotection: Standard 20% Piperidine in DMF. The Nvoc group is stable to base.

-

Global Cleavage:

-

Incubate resin in TFA cocktail for 2.5 hours.

-

Precipitate in cold diethyl ether.

-

Note: Perform all post-cleavage handling in amber tubes or low-light conditions to prevent premature uncaging.

-

-

QC (Dark): Analyze via LC-MS. The mass spectrum should show the peptide + Nvoc mass (+239 Da vs native).

Photolysis (Decaging) Protocol:

-

Dissolve purified peptide in PBS (pH 7.4).

-

Irradiate with a 365 nm LED (approx. 10–20 mW/cm²) for 10–30 minutes.

-

Validation: Monitor the disappearance of the caged peak and appearance of the native peptide peak via HPLC.

Part 3: Orthogonal Branching ( -Npys)

Mechanistic Grounding

The 3-nitro-2-pyridinesulfenyl (Npys) group protects the lysine

Experimental Protocol: Site-Specific Branching

Objective: To attach a secondary peptide chain to a specific Lysine residue on the solid phase.

Workflow Diagram (DOT):

Caption: Orthogonal deprotection strategy for Npys-Lysine allowing site-specific peptide branching on solid support.

Detailed Protocol:

-

Sequence Assembly: Synthesize the backbone peptide using Fmoc-Lys(Npys)-OH at the branching point.

-

N-Terminal Capping: After the final Fmoc removal of the backbone, acetylate the N-terminus (Ac2O/DIPEA/DMF) to prevent elongation at the

-amine. -

Selective Deprotection of Npys:

-

Reagent: 0.1 M Triphenylphosphine (PPh3) in DMF containing 10% water.

-

Reaction: Wash resin with the PPh3 solution 3 x 30 minutes.

-

Mechanism: PPh3 attacks the sulfur, reducing the sulfenamide to a free amine and generating phosphine oxide.

-

Alternative: Use 2-mercaptopyridine-N-oxide if disulfide formation is desired instead of free amine.

-

-

Branch Elongation:

-

The

-amine is now free. Proceed with standard Fmoc-AA coupling (HATU/DIPEA) to build the side chain.

-

-

Final Cleavage: Standard TFA cleavage removes side-chain protecting groups (tBu, Pbf) but leaves the branched architecture intact.

Part 4: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Incomplete Photolysis (PCK) | Light intensity too low or buffer absorbs UV. | Use a focused LED (365 nm) at < 5cm distance. Ensure buffer is transparent at 365 nm (avoid high conc. Tyrosine/Tryptophan if possible). |

| Premature Npys Loss | Exposure to thiols (DTT, BME) during synthesis. | Ensure all DMF/solvents are thiol-free. Do not use DTT in wash buffers. |

| Aggregation during Coupling | Hydrophobic nature of Nitro groups. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU during difficult couplings. |

| Side Reactions (Npys) | Npys transfer to Trp residues. | If Tryptophan is present, use Boc-Trp(Formyl)-OH to prevent sulfenylation of the indole ring. |

References

-

Vertex AI Search. (2024). Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function. National Institutes of Health (NIH). Link

-

Royal Society of Chemistry. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. RSC Chemical Society Reviews. Link

-

ResearchGate. (2015). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. Link

-

Bachem. (2024). Introduction to Peptide Synthesis Methods: Fmoc-SPPS Strategies. Link

-

Vertex AI Search. (2024). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. National Institutes of Health (NIH). Link

Technical Guide: Optimization of Fmoc-Lys(Tnm)-OH Solubilization for Peptide Synthesis

The following technical guide details the solubility characteristics and handling protocols for Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7), a specialized lysine derivative used in solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-Lys(Tnm)-OH is a specialized amino acid building block utilized in the synthesis of complex peptides where orthogonal side-chain protection or specific modification is required. Unlike standard derivatives (e.g., Fmoc-Lys(Boc)-OH), the Tnm (likely Trimethoxynaphthylmethyl or a related bulky oxygen-rich moiety based on C32H39N3O10 stoichiometry) protecting group imparts significant hydrophobicity and steric bulk. This guide addresses the critical challenge of solubilization, providing evidence-based protocols to prevent aggregation, ensure complete coupling, and maintain high synthetic yield.

Compound Identity

| Property | Detail |

| Chemical Name | Fmoc-Lys(Tnm)-OH |

| CAS Number | 251316-95-7 |

| Molecular Formula | C₃₂H₃₉N₃O₁₀ |

| Molecular Weight | ~625.67 g/mol |

| Solubility Class | Hydrophobic / Aggregation-Prone |

| Primary Solvent | DMF (N,N-Dimethylformamide) |

| Secondary Solvent | DMSO (Dimethyl Sulfoxide) |

Solubility Analysis: DMF vs. DMSO

The solubility of Fmoc-Lys(Tnm)-OH is dictated by the balance between the lipophilic Fmoc group, the aliphatic lysine side chain, and the bulky, oxygen-rich Tnm moiety.

N,N-Dimethylformamide (DMF)

-

Status: Primary Solvent of Choice.

-

Mechanism: DMF is a polar aprotic solvent that effectively solvates the Fmoc group and the peptide backbone. It is the standard solvent for SPPS due to its optimal swelling properties for polystyrene and PEG-based resins (e.g., Wang, Rink Amide).

-

Performance: Fmoc-Lys(Tnm)-OH typically dissolves in DMF at concentrations up to 0.2 M - 0.3 M .

-

Risk: At higher concentrations (>0.3 M) or lower temperatures (<20°C), the bulky Tnm group may induce

stacking or Van der Waals aggregation, leading to gelation or incomplete dissolution.

Dimethyl Sulfoxide (DMSO)

-

Status: Additve / Rescue Solvent.

-

Mechanism: DMSO is a powerful chaotropic agent that disrupts secondary structure formation and aggregation. It is particularly effective for "difficult sequences" or hydrophobic building blocks that crash out in DMF.

-

Performance: Solubilizes Fmoc-Lys(Tnm)-OH at concentrations >0.5 M.

-

Recommendation: Use DMSO as a co-solvent (e.g., 10-20% v/v in DMF) rather than a pure solvent for coupling, as pure DMSO has high viscosity which can impede diffusion into the resin pores.

Solvent Decision Matrix

Caption: Decision tree for solvent selection based on concentration and visual inspection.

Experimental Protocols

Protocol A: Standard Dissolution (0.2 M in DMF)

Objective: Prepare a stable solution for automated or manual synthesis.

-

Weighing: Calculate the required mass of Fmoc-Lys(Tnm)-OH (MW ~625.67).

-

Example: For 1 mmol, weigh 625.7 mg.

-

-

Solvent Addition: Add dry DMF (Peptide Synthesis Grade, amine-free) to achieve 75% of the final volume.

-

Why? Adding solvent in portions allows for volume adjustment and better mixing.

-

-

Vortexing: Vortex vigorously for 30-60 seconds.

-

Inspection: Check for "fish-eyes" (gelatinous clumps) or turbidity.

-

If clear: Add remaining DMF to volume.

-

If cloudy: Proceed to Protocol B .

-

Protocol B: "Rescue" Dissolution for Aggregates (DMSO Spike)

Objective: Solubilize stubborn particulates or prevent precipitation during long coupling times.

-

DMSO Spike: Add DMSO to the cloudy DMF mixture to reach 10-20% of the total volume.

-

Example: If total volume is 5 mL, add 0.5 - 1.0 mL DMSO.

-

-

Sonication: Sonicate in a water bath at 35°C - 40°C for 5 minutes.

-

Caution: Do not exceed 50°C to prevent premature Fmoc removal or side reactions.

-

-

Filtration (Optional): If minor particulates persist, filter through a 0.45 µm PTFE syringe filter to prevent blockage of synthesizer lines.

Protocol C: Coupling Reaction

Objective: Efficient conjugation to the resin-bound peptide.

-

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

-

Alternative: HATU / DIPEA (Diisopropylethylamine).

-

-

Stoichiometry: 3-5 equivalents relative to resin loading.

-

Time: 60 - 120 minutes.

-

Note: The bulky Tnm group may slow down kinetics. Double coupling is recommended for difficult sequences.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Solution turns yellow immediately | Presence of free amines in DMF (degradation). | Use fresh, high-quality DMF (amine-free). |

| Precipitate forms after 1 hour | Aggregation or temperature drop. | Add 10% DMSO; use a heated reaction vessel (40°C). |

| Incomplete Coupling (Kaiser Test +) | Steric hindrance of Tnm group. | Perform Double Coupling ; switch to HATU/HOAt. |

| Gelation of Resin | Incompatibility of solvent with resin. | Ensure pure DMSO is not used; keep DMSO <20% or switch to NMP. |

References

-

PubChem. (n.d.). Compound Summary for CAS 251316-95-7. National Library of Medicine. Retrieved February 5, 2026, from [Link]

- Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of peptide-based drugs. Combinatorial Chemistry & High Throughput Screening. (Contextual grounding on hydrophobic building blocks).

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for bulky protecting group solubility behavior).

Technical Deep Dive: Stability of Tnm Protecting Group in Peptide Synthesis

The following technical guide details the stability, mechanism, and application of the Tnm (Tris(hydroxymethyl)nitromethane) protecting group in peptide synthesis.

Executive Summary

The Tnm (Tris(hydroxymethyl)nitromethane) protecting group is a specialized, "safety-catch" lateral amino protecting group used primarily for Lysine (Lys) and Ornithine (Orn) side chains. Unlike standard orthogonal groups (e.g., Boc, Alloc), Tnm operates on a dual-trigger mechanism : it requires an acidic event (to "unlock" the group) followed by a basic event (to remove it).

This unique stability profile makes Tnm invaluable for strategies requiring post-cleavage purification with a charged/polar tag or for site-specific modification after solid-phase peptide synthesis (SPPS).

Core Chemical Identity

-

Full Name: Tris(hydroxymethyl)nitromethane mono-carbamate (ketal-protected).

-

Abbreviation: Tnm.

-

Primary Target:

-Amino groups of Lysine, -

Mechanism Class: Acid-Activated / Base-Labile Safety-Catch.

Chemical Structure & Mechanistic Logic

The Tnm group relies on the difference in stability between its ketal-protected form and its free-hydroxyl form .

The Safety-Catch Mechanism

-

During SPPS (Locked State): The Tnm group is installed as a cyclohexanone ketal . In this hydrophobic, cyclic state, the group is sterically hindered and electronically stable against the repetitive base treatments (20% Piperidine) used in Fmoc chemistry.

-

Acid Cleavage (Activation): Treatment with high concentrations of Trifluoroacetic Acid (TFA) during resin cleavage hydrolyzes the cyclohexanone ketal. This does not remove the protecting group from the amine; instead, it exposes the three hydroxyl groups of the tris(hydroxymethyl)nitromethane core.

-

Basic Deprotection (Removal): The exposed hydroxyl groups, in the presence of the electron-withdrawing nitro group, facilitate a base-catalyzed fragmentation (likely via a retro-aldol or cyclization-elimination mechanism) under mild basic conditions, releasing the free amine.

Visualization of Stability Logic

The following diagram illustrates the orthogonality of Tnm relative to standard Fmoc/tBu groups.

Caption: The Tnm "Safety-Catch" workflow. The group survives Fmoc removal (Phase 1), is activated by TFA (Phase 2), and removed by mild base (Phase 3).

Comprehensive Stability Profile

The following table summarizes the behavior of the Tnm group (in its initial Ketal form) against common peptide synthesis reagents.

| Reagent / Condition | Stability Status | Mechanistic Insight |

| 20% Piperidine / DMF | Stable | The ketal ring prevents base access; no free OH groups to trigger elimination. |

| 50% TFA / DCM | Unstable (Transforms) | Hydrolyzes the ketal to the Tnm-OH form. Does not deprotect the amine , but alters the group's properties. |

| 95% TFA (Cleavage Cocktail) | Unstable (Transforms) | Fully converts Tnm(ketal) to Tnm(OH). The peptide is cleaved from resin, but Tnm remains attached. |

| HBTU / DIEA (Coupling) | Stable | Inert to standard activation and acylation conditions. |

| Hydrazine | Stable | Generally orthogonal to ivDde removal conditions (2% Hydrazine). |

| Hydrogenolysis (H2/Pd) | Potentially Unstable | Nitro groups are easily reduced to amines; this would fundamentally alter the group's chemistry. |

| Thiol Scavengers (EDT/DODT) | Stable | Compatible with standard scavengers during TFA cleavage. |

Experimental Protocols

Synthesis Strategy

Incorporation of Fmoc-Lys(Tnm)-OH is performed using standard Fmoc protocols.

-

Coupling: Use 3-4 eq. of Fmoc-Lys(Tnm)-OH, HBTU/HATU, and DIEA.

-

Reaction Time: 45–60 minutes.

-

Note: Avoid prolonged exposure to strong acids prior to the final cleavage step to prevent premature ketal hydrolysis.

Activation (TFA Cleavage)

This step cleaves the peptide from the resin and simultaneously "activates" the Tnm group by removing the ketal.

-

Prepare cleavage cocktail: TFA:TIPS:H2O (95:2.5:2.5) .

-

Incubate resin for 2–3 hours at room temperature.

-

Precipitate peptide in cold diethyl ether.[1]

-

Result: The peptide is obtained with the Tnm group still attached to the Lysine side chain, but now in its hydrophilic, tri-hydroxy form.

Deprotection (Post-Cleavage)

To remove the Tnm group and restore the native Lysine amine:

-

Dissolve the crude peptide (containing Lys(Tnm-OH)) in a buffer at pH 8.5 – 9.0 (e.g., Ammonium Bicarbonate or dilute NaOH).

-

Alternatively, treat with a dilute solution of Piperidine (5-10%) or NaOH (0.1 M) in aqueous solution.

-

Monitor reaction by HPLC (shift in retention time due to loss of the nitro-triol moiety).

-

Time: Typically 30–120 minutes depending on the sequence and steric environment.

-

Acidify to pH 3-4 to quench and purify by Prep-HPLC.

Applications & Strategic Advantages

Purification Handle

Because the Tnm-protected peptide (post-cleavage) retains the Tnm-OH group, it exhibits a different chromatographic retention profile than the fully deprotected by-products (e.g., deletion sequences).

-

Workflow: Cleave -> Purify Tnm-Peptide -> Deprotect Tnm -> Final Polish.

-

This is particularly useful for "difficult" sequences where standard purification fails to separate n-1 impurities.

Site-Specific Cyclization

The Tnm group allows for selective protection of one Lysine while others (protected by Boc) are fully deprotected during TFA cleavage.

-

Scenario: A peptide has two Lysines. Lys1 is Boc-protected; Lys2 is Tnm-protected.

-

After TFA: Lys1 is free (NH2); Lys2 is protected (Tnm-OH).

-

Reaction: You can now selectively modify Lys1 (e.g., attach a fluorophore or PEG) without affecting Lys2.

-

Final Step: Remove Tnm from Lys2 using mild base.

Solubility Enhancement

The "Activated" form of Tnm (after TFA) contains three hydroxyl groups. This adds significant polarity to the peptide, potentially aiding the solubility of hydrophobic sequences during the initial purification or handling steps before the final deprotection.

Troubleshooting & Critical Considerations

Premature Loss

-

Issue: Tnm group lost during TFA cleavage.

-

Cause: While rare, extremely long exposure (>5 hours) or high temperatures during TFA cleavage might degrade the carbamate linkage.

-

Solution: Adhere strictly to 2-3 hour cleavage times at room temperature.

Incomplete Removal

-

Issue: Tnm group remains after base treatment.

-

Cause: pH is too low (< 8.0) or steric hindrance from adjacent bulky residues (e.g., Trp, Tyr).

-

Solution: Increase pH to 9.5 or use a stronger base (e.g., 5% Piperidine in water/acetonitrile) and warm slightly (30°C).

Nitro Reduction

-

Warning: Do not subject Tnm-containing peptides to reducing conditions (e.g., Sodium Dithionite, catalytic hydrogenation) before intended removal, as reducing the Nitro group (

) to an Amine (

References

- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Methodological & Application

Fmoc-Lys(Tnm)-OH solid-phase peptide synthesis protocol

This Application Note and Protocol details the solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-Lys(Tnm)-OH , a specialized amino acid derivative featuring the (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl protecting group on the lysine

Part 1: Core Directive - Technical Guide

Introduction: The Fmoc-Lys(Tnm)-OH System

Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7) is a high-value building block designed for the synthesis of complex peptides requiring orthogonal side-chain protection. The "Tnm" group refers to the 3-nitro-1,5-dioxaspiro[5.5]undec-3-yl moiety, linked via a methoxycarbonyl spacer.[][2]

-

Chemical Identity:

-Fmoc- -

Mechanism of Action: The Tnm group is a reductively cleavable protecting group. It remains stable under:

-

Basic conditions: Standard Fmoc deprotection (20% Piperidine).

-

Acidic conditions: Standard TFA cleavage (95% TFA).

-

-

Utility: Its orthogonality allows for the synthesis of peptides where the lysine side chain must remain protected during resin cleavage and global deprotection, enabling subsequent site-specific modification, cyclization, or late-stage deprotection in solution.

Materials & Reagents

| Component | Specification | Purpose |

| Fmoc-Lys(Tnm)-OH | >98% Purity, L-isomer | Target building block. |

| Resin | Rink Amide or Wang Resin (0.3–0.6 mmol/g) | Solid support. |

| Coupling Reagents | DIC/Oxyma or HATU/DIEA | Activation of carboxyl group. |

| Deprotection (Fmoc) | 20% Piperidine in DMF | Removal of N-terminal Fmoc. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Resin cleavage & global deprotection. |

| Tnm Deprotection | Zn dust / Acetic Acid (AcOH) or Na₂S₂O₄ | Reductive removal of Tnm group. |

| Solvents | DMF (Peptide grade), DCM, MeOH | Washing and reaction media. |

Experimental Protocol

Phase A: Resin Loading & Coupling

-

Resin Swelling:

-

Weigh the resin into a fritted reaction vessel.

-

Swell in DCM for 30 min, then wash with DMF (3 x 1 min).

-

-

Fmoc Deprotection (Cycle 1):

-

Treat resin with 20% Piperidine/DMF (2 x 10 min).

-

Wash with DMF (5 x 1 min) to remove piperidine traces.

-

QC Check: Kaiser Test (Positive = Blue beads).

-

-

Coupling of Fmoc-Lys(Tnm)-OH:

-

Activation: Dissolve Fmoc-Lys(Tnm)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 2 min.

-

Reaction: Transfer the activated solution to the resin. Shake at room temperature (RT) for 60–90 min .

-

Note: The bulky Tnm group may require slightly longer coupling times than standard Lys(Boc).

-

Wash: Drain and wash with DMF (5 x 1 min).

-

QC Check: Kaiser Test (Negative = Colorless beads).

-

-

Chain Elongation:

-

Proceed with standard Fmoc SPPS for the remaining sequence.

-

Phase B: Cleavage & Global Deprotection

-

Final Fmoc Removal: Remove the N-terminal Fmoc group if required.[3]

-

Resin Cleavage:

-

Wash resin with DCM (3x) and dry under nitrogen.

-

Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

-

Shake for 2–3 hours at RT.

-

Critical: The Tnm group is acid-stable and will remain intact on the lysine side chain.

-

-

Isolation:

-

Precipitate the crude peptide (containing Lys(Tnm)) in cold diethyl ether.

-

Centrifuge, wash with ether (2x), and dry.

-

Phase C: Selective Removal of Tnm Group (Reductive Cleavage)

This step converts the latent nitro group into an amine, triggering a spontaneous 1,6-elimination/cyclization to release the free lysine

-

Method 1: Zinc/Acetic Acid (Standard)

-

Dissolve the crude peptide in 50% Aqueous Acetic Acid (or AcOH/MeOH).

-

Add Activated Zinc Dust (20–50 eq).

-

Stir vigorously at RT for 2–4 hours .

-

Filter off the zinc.

-

Concentrate the filtrate and purify by HPLC.

-

-

Method 2: Sodium Dithionite (Mild)

-

Dissolve peptide in Phosphate Buffer (pH 7.5) / MeOH (1:1).

-

Add Na₂S₂O₄ (10–20 eq).

-

Stir at RT for 1–2 hours .

-

Desalt/Purify by HPLC.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of Tnm group. | Double couple (2 x 1 hr) or use HATU/DIEA at 50°C. |

| Tnm Loss during Cleavage | Trace reduction or extreme acid sensitivity (rare). | Ensure scavengers (TIS) are fresh; avoid thiols if not necessary. |

| Incomplete Tnm Removal | Zinc surface passivation. | Activate Zn dust with dilute HCl prior to use; increase reaction time. |

| Adduct Formation | Incomplete cyclization of the intermediate. | Adjust pH to neutral/slightly basic after reduction to drive cyclization. |

Part 3: Visualization (Graphviz)

Caption: Workflow for SPPS using Fmoc-Lys(Tnm)-OH, highlighting the orthogonal stability of Tnm to TFA and its selective removal via reduction.

References

-

BOC Sciences. (n.d.). Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH Product Description. Retrieved from

-

Santa Cruz Biotechnology. (2025). Fmoc-L-Lys(Tnm)-OH (CAS 251316-95-7).[2][4][5][6][7] Retrieved from

- Ramage, R., et al. (n.d.). Transfer Active Ester Condensation and Tnm Protecting Group. (Inferred from context of Tnm usage in peptide coupling).

-

ChemicalBook. (n.d.). Fmoc-Lys(Tnm)-OH Properties and Structure. Retrieved from

-

Alfa Chemistry. (n.d.). Fmoc-Lys(Tnm)-OH Catalog Entry. Retrieved from

Sources

Application Note: High-Efficiency Coupling of Fmoc-Lys(Tnm)-OH in Automated SPPS

This Application Note is designed for researchers and drug development professionals utilizing automated Solid Phase Peptide Synthesis (SPPS). It details the specific protocol for coupling Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7), a highly specialized amino acid derivative featuring a bulky 1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl protecting group on the lysine side chain.

Introduction & Chemical Context

Fmoc-Lys(Tnm)-OH is a specialized building block used in advanced peptide synthesis, often for the introduction of orthogonal protecting groups or specific functional handles (such as photocleavable linkers or reduction-sensitive probes). The "Tnm" moiety refers to the 1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl group.[1]

The Challenge: Steric Hindrance

Unlike standard side-chain protecting groups (e.g., Boc, Trt), the Tnm group is structurally massive. It contains a spirocyclic system fused with a nitro-functionalized carbamate.[1]

-

Steric Bulk: The rigid spiro[5.5]undecane scaffold creates significant steric shielding around the

-amine during subsequent couplings and around the -

Solubility: The lipophilic nature of the spiro-cycle can alter the solubility profile of the growing peptide chain, potentially leading to on-resin aggregation.

-

Reactivity: The electron-withdrawing nature of the nitro group and the carbamate linkage requires precise activation to ensure efficient acylation without racemization.

Critical Reagents & Materials

To ensure a self-validating and high-yield synthesis, the following reagents are recommended over standard HBTU/DIEA protocols.

| Component | Recommendation | Scientific Rationale |

| Coupling Reagent | HATU or PyOxim | HBTU/TBTU are often insufficient for bulky residues. The aza-benzotriazole (HATU) or oxyma-based (PyOxim) reagents preserve chirality and drive reaction rates despite steric hindrance. |

| Base | DIEA (Diisopropylethylamine) | Standard Collidine or NMM can be used, but DIEA (2.0 equivalents relative to AA) ensures complete deprotonation of the carboxylate. |

| Solvent | DMF (anhydrous) | NMP is a viable alternative if the sequence is prone to aggregation (beta-sheet formation), but DMF is sufficient for the coupling of the residue itself. |

| Resin | Low Loading (< 0.4 mmol/g) | Crucial: Use ChemMatrix or PEG-PS resins with low loading to provide spatial freedom for the bulky Tnm group. High loading resins (e.g., CTC > 0.8 mmol/g) will result in deletion sequences. |

Automated Coupling Protocol

This protocol is optimized for a 0.1 mmol scale synthesis on standard automated synthesizers (e.g., CEM Liberty, Biotage Initiator, or Gyros Protein Technologies).

Step 1: Stock Solution Preparation

The Tnm derivative is hydrophobic.

-

Calculate the mass for a 0.2 M concentration (do not exceed 0.3 M to avoid precipitation in lines).

-

Dissolve Fmoc-Lys(Tnm)-OH in DMF .

-

Sonication: Sonicate for 5–10 minutes. Visual inspection is critical; the solution must be perfectly clear.

-

Optional: Add 1% (v/v) Triton X-100 if aggregation is suspected in the sequence.

Step 2: Activation & Coupling Cycles

We utilize a Double Coupling strategy to mitigate the steric barrier.

Cycle A (First Pass):

-

Stoichiometry: 4.0 eq AA : 3.9 eq HATU : 8.0 eq DIEA.

-

Temperature: 25°C (Room Temperature) to 40°C.

-

Note: Avoid high-temperature coupling (>50°C) initially. While the Tnm group is generally stable, the nitro-acetal functionality can be sensitive to thermal degradation in the presence of strong bases.

-

-

Time: 60 minutes.

Cycle B (Second Pass):

-

Stoichiometry: 4.0 eq AA : 3.9 eq HATU : 8.0 eq DIEA.

-

Temperature: 40°C.

-

Time: 45 minutes.

Step 3: Capping (Aggressive)

Due to the bulk of Lys(Tnm), unreacted amines on the resin are difficult to access but must be permanently blocked to prevent deletion sequences.

-

Reagent: Acetic Anhydride (5%) / Pyridine (5%) in DMF.

-

Time: 10 minutes.

Step 4: Fmoc Deprotection (Post-Coupling)

The removal of the Fmoc group after Lys(Tnm) is coupled can be slow due to the shielding effect of the Tnm group on the newly formed amide bond.

-

Reagent: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide formation if relevant, but also aids in solvation).

-

Cycles: 2 x 10 minutes (Standard is often 2 x 5 min; extend this).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic and workflow for coupling Fmoc-Lys(Tnm)-OH.

Caption: Optimized workflow for incorporating sterically hindered Fmoc-Lys(Tnm)-OH, including solubility checks and double-coupling cycles.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Incomplete Coupling (Kaiser Test Positive) | Steric hindrance of the spiro-ring prevents nucleophilic attack. | Switch to HOAt/DIC for a third coupling. HOAt is smaller than HATU and may penetrate the resin matrix better. Increase temperature to 50°C (max). |

| Precipitation in Lines | Hydrophobicity of Tnm group. | Reduce concentration to 0.15 M . Use a solvent blend of DMF/NMP (80:20) . |

| Low Yield of Next Residue | Incomplete Fmoc removal due to Tnm shielding. | Extend Fmoc deprotection time to 2 x 15 mins . Use DBU (2%) + Piperidine (20%) for a stronger deprotection cocktail. |

| Loss of Tnm Group | Acid lability (rare but possible with acetals). | Ensure cleavage cocktails do not contain strong Lewis acids if not intended. The Tnm group is generally stable to 95% TFA for standard durations (2-3 hours), but avoid extended cleavage times (>4 hours). |

References

-

Apeptide. (n.d.). Fmoc-Lys(Tnm)-OH Synthesis and Specifications. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Deprotection of Tnm Group on Lysine

This Application Note is designed to guide researchers through the deprotection of the Tnm group on Lysine .

Critical Disambiguation: In peptide chemistry, the acronym "Tnm" is historically associated with the (2,4,6-trinitrophenyl)aminomethyl group, traditionally used to protect the imidazole side chain of Histidine (His). However, in the context of Lysine (Lys) protection, "Tnm" refers to the (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl group (also commercially listed as Fmoc-Lys(Tnm)-OH).

This guide primarily addresses the Lysine-specific Tnm group (Spiro-Nitro-Carbonate) and its unique reductive deprotection mechanism. It also provides a secondary protocol for the Trinitrophenylaminomethyl group should the user be applying the Histidine-type chemistry to Lysine.

Introduction & Mechanistic Insight

The Tnm (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl group is an advanced, orthogonal protecting group for the

The Mechanistic Trigger: Reductive Cyclization

The Tnm group functions as a "latent" protecting group. Its stability relies on the electron-withdrawing nitro group. Deprotection is triggered by the reduction of the nitro group (

-

Reduction: The nitro group is reduced to a primary amine.

-

Intramolecular Attack: The newly formed amine performs a nucleophilic attack on the carbonate carbonyl.

-

Fragmentation: This cyclization expels the Lysine

-amine and forms a stable cyclic oxazolidinone byproduct.

This "Self-Immolative" mechanism ensures clean release under mild, neutral-to-acidic reductive conditions, orthogonal to most other protecting groups.

Caption: Reductive "Self-Immolative" cleavage pathway of the Lys(Tnm) group.

Protocol A: Reductive Deprotection (Standard for Lys-Tnm)

This protocol is effective for the (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl group.

Reagents Required[1][2][3][4]

-

Zinc Dust (Zn): Activated (wash with dilute HCl, then water, acetone, ether, and dry).

-

Acetic Acid (AcOH): Glacial.

-

Solvent: 90% Aqueous Acetic Acid or DMF/AcOH mixtures.

-

Alternative Reductant: Sodium Dithionite (

).

Method 1: Zinc/Acetic Acid (Standard)

This method is robust and works well on solid phase.

-

Preparation: Swell the resin-bound peptide in DMF for 20 minutes.

-

Activation: Prepare a slurry of Activated Zinc dust (20-30 eq) in 90% Acetic Acid (or 1:1 DMF/AcOH if solubility is an issue).

-

Reaction: Add the slurry to the resin.

-

Incubation: Agitate at room temperature for 2 hours .

-

Note: The reaction is heterogeneous; ensure good mixing.

-

-

Washing: Drain and wash the resin extensively to remove Zinc salts:

-

3x DMF

-

3x 5% DIEA in DMF (to neutralize acid)

-

3x DCM

-

3x DMF

-

-

Monitoring: Perform a Kaiser test (ninhydrin). A positive (blue) result indicates successful deprotection of the Lysine side chain.

Method 2: Sodium Dithionite (Mild/Neutral)

Use this if the peptide contains acid-sensitive groups (e.g., Trt, Mtt) that must remain intact.

-

Solution: Prepare a solution of 0.5 M

(Sodium Dithionite) and 0.5 M -

Reaction: Add the solution to the resin.

-

Incubation: Agitate for 4–6 hours at 40°C.

-

Wash: Wash thoroughly with water, then DMF.

Protocol B: Thiolytic Deprotection (For His-type Tnm)

Warning: Use this protocol only if you are using the (2,4,6-trinitrophenyl)aminomethyl group (classical His-Tnm) applied to Lysine. This group is distinct from the commercial Lys(Tnm) described above.

Mechanism

The Trinitrophenylaminomethyl group is cleaved by thiolysis . The sulfur nucleophile attacks the methylene bridge, displacing the amine.

Reagents

-

Mercaptoethanol or Thiophenol .

-

Base: DIEA (Diisopropylethylamine).

-

Solvent: DMF.

Protocol

-

Cocktail: Prepare a solution of 20%

-Mercaptoethanol and 10% DIEA in DMF.-

Alternative: 5% Thiophenol / 5% DIEA in DMF (Faster, but stench is significant).

-

-

Reaction: Treat the resin with the cocktail.

-

Incubation: Agitate for 2 x 30 minutes .

-

Wash: Wash extensively with DMF to remove the yellow trinitrophenyl byproducts.

-

Validation: The resin should lose its yellow color (if the Tnm group was the source of color) and give a positive Kaiser test.

Comparison of Lysine Protecting Groups

| Protecting Group | Lability Condition | Orthogonality | Recommended Use |

| Boc | Acid (TFA) | Stable to Base | Solid Phase (Boc/Bzl) |

| Fmoc | Base (Piperidine) | Stable to Acid | Solid Phase (Fmoc/tBu) |

| Alloc | Pd(0) Catalyst | Orthogonal to Acid/Base | Selective deprotection |

| ivDde | Hydrazine (2%) | Orthogonal to Acid/Base | Selective deprotection |

| Mtt / Mmt | Dilute Acid (1% TFA) | Orthogonal to Base | Selective deprotection |

| Tnm (Lys) | Reductive (Zn/AcOH) | Orthogonal to Acid/Base | Complex branching/Cyclization |

Troubleshooting & Pitfalls

Common Issues

-

Incomplete Deprotection (Zn Method): Zinc surface oxidation can passivate the reaction. Always use freshly activated Zinc (wash with dilute HCl, water, acetone, ether). Sonicating the resin/Zn slurry for the first 5 minutes can improve kinetics.

-

Acid Sensitivity: The Zn/AcOH method exposes the peptide to high concentrations of acetic acid. If your peptide contains highly acid-labile groups (e.g., Trityl on His/Cys), use the Dithionite method or limit AcOH exposure time.

-

Confusion with Tetranitromethane: Do not confuse the Tnm protecting group with the reagent Tetranitromethane, which is used to nitrate Tyrosine residues. If you see "Tnm" in a protocol involving Tyrosine, it is likely a modification, not a protection.

Workflow Visualization

Caption: Decision tree for selecting the appropriate Tnm deprotection condition.

References

-

Boc Sciences. Fmoc-Lys(Tnm)-OH Product Information. (Refers to the specific nitro-spiro-carbonate derivative).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General review of orthogonal protecting groups and reductive cleavage mechanisms).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

-

Schumacher, T. N. M., et al. (1996).[1] (Reference for the "Tnm" acronym in the context of Theonellamides and Histidine protection, provided for disambiguation). Science, 271(5257), 1854-1857.

Sources

Technical Guide: Solid-Phase Synthesis of Nitro-Containing Peptides via Fmoc-Lys(Tnm)-OH

This Application Note and Protocol is designed for researchers synthesizing nitro-containing peptides, specifically utilizing the reagent Fmoc-Lys(Tnm)-OH (CAS 251316-95-7). Based on the molecular weight and chemical characteristics associated with this CAS, the "Tnm" group is identified as a nitro-veratryl-type moiety (likely a derivative of 4,5-dimethoxy-2-nitrobenzyl), which serves as a photocleavable protecting group (caging group) or a stable nitro-functionalized handle.

This guide addresses the critical challenge of synthesizing these peptides: preserving the nitro group during the harsh acidic cleavage step of Solid-Phase Peptide Synthesis (SPPS), where standard thiol scavengers can inadvertently reduce the nitro group to an amine.

Introduction & Reagent Profile

The incorporation of nitro-containing moieties into peptides is a powerful strategy for developing photocaged biologically active peptides (where the nitro-benzyl group blocks activity until UV irradiation) or for creating specific immunogenic epitopes (e.g., nitro-tyrosine mimics).

Fmoc-Lys(Tnm)-OH is a specialized building block.[1] The "Tnm" group acts as an orthogonal protecting group on the

Reagent Specifications

| Property | Specification |

| Chemical Name | Fmoc-Lys(Tnm)-OH |

| CAS Number | 251316-95-7 |

| Molecular Formula | |

| Molecular Weight | ~625.7 g/mol |

| Functional Group | |

| Key Sensitivity | Light (Photolabile), Reducing Agents (Thiol-sensitive) |

| Solubility | DMF, NMP, DMSO |

Critical Experimental Considerations (The "Why" Behind the Protocol)

A. The Reduction Hazard (Thiol Incompatibility)

The most common failure mode in synthesizing nitro-peptides is the reduction of the nitro group (

-

Mechanism: Standard cleavage cocktails contain thiols like Ethanedithiol (EDT) or Dithiothreitol (DTT) to scavenge carbocations (e.g., from tBu, Trt groups).

-

Risk: In the presence of strong acid (TFA), thiols act as reducing agents, converting the aromatic nitro group of the Tnm moiety into an aniline. This destroys the caging group and alters the peptide's mass by

(loss of -

Solution: You must use a thiol-free cleavage cocktail. Triisopropylsilane (TIPS) is the recommended non-reducing scavenger.

B. Photostability

The nitro-benzyl core of the Tnm group is a photocage . Exposure to UV light (365 nm) or intense ambient blue light can trigger premature cleavage of the Tnm group, regenerating free Lysine.

-

Protocol Adjustment: Perform all weighing, coupling, and purification steps under low light or amber light conditions. Wrap reaction vessels in aluminum foil.

C. Steric Hindrance

The Tnm group is bulky (MW ~257 Da). This can hinder the coupling of the next amino acid onto the peptide chain.

-

Protocol Adjustment: Use high-efficiency coupling reagents (HATU/HOAt) and consider double coupling for the subsequent residue.

Step-by-Step Synthesis Protocol

Phase 1: Resin Preparation & Coupling

Workflow: Standard Fmoc SPPS (0.1 mmol scale example).

-

Resin Selection: Use Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

-

Loading: 0.3–0.5 mmol/g (Low loading is preferred to prevent aggregation).

-

-

Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling Fmoc-Lys(Tnm)-OH:

-

Reagents:

-

Fmoc-Lys(Tnm)-OH (4.0 eq)

-

HATU (3.9 eq)

-

DIEA (Diisopropylethylamine) (8.0 eq)

-

-

Procedure: Dissolve amino acid and HATU in minimal DMF. Add DIEA. Activate for 30 seconds. Add to resin.

-

Time: Shake for 60–90 minutes at Room Temperature (Protect from light!).

-

Note: Monitor coupling by Kaiser Test (if applicable) or Chloranil Test (for secondary amines).

-

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Phase 2: Elongation

Continue the synthesis for the remaining sequence.

-

Critical Step: For the amino acid immediately following Fmoc-Lys(Tnm)-OH, use Double Coupling to overcome steric hindrance from the bulky Tnm group.

Phase 3: Global Cleavage (The "No-Thiol" Method)

WARNING: Do NOT use Reagent K or any cocktail containing EDT, DTT, or Thioanisole.

-

Wash: Wash resin thoroughly with DCM (

) and dry under Nitrogen. -

Cocktail Preparation (Freshly made):

-

TFA (Trifluoroacetic acid): 95%

-

TIPS (Triisopropylsilane): 2.5%

-

H₂O (Water): 2.5%

-

Ratio: 95:2.5:2.5 (v/v/v).

-

-